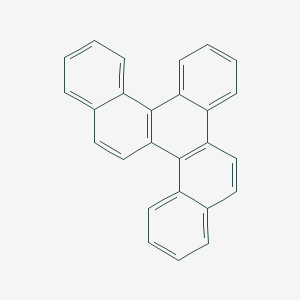

Dibenzo(c,p)chrysene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

196-52-1 |

|---|---|

Molecular Formula |

C26H16 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |

InChI |

InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |

InChI Key |

RJXPMUHZQGSTIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

Other CAS No. |

196-52-1 |

Synonyms |

DB(c,p)C dibenzo(c,p)chrysene |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzo C,p Chrysene and Its Derivatives

Strategies for Dibenzo[c,p]chrysene Core Synthesis

The creation of the foundational dibenzo[c,p]chrysene core has been approached through several key synthetic pathways, each offering distinct advantages in terms of efficiency, yield, and applicability to specific molecular frameworks.

Suzuki Cross-Coupling Reactions in Dibenzo[c,p]chrysene Formation

The Suzuki cross-coupling reaction represents a significant strategy for the synthesis of the dibenzo[def,p]chrysene (DBC) core and its derivatives. nih.gov This palladium-catalyzed reaction is a versatile tool for constructing carbon-carbon bonds. A facile route for the synthesis of DBC and its key intermediate, 12-methoxy-DBC, has been reported using this approach. nih.gov This method has also been employed for creating precursors to the carcinogenic metabolites of DBC. tandfonline.com

However, the Suzuki cross-coupling approach is not without its challenges. In the synthesis of dibenzo[c,p]chrysene and its metabolites, initial attempts using a Suzuki reaction to create key methoxy-substituted intermediates resulted in poor yields from the subsequent cyclization of the olefin products. acs.orgnih.gov This limitation necessitated the development of alternative methods, such as photochemical approaches, to achieve the desired compounds. acs.orgnih.gov Despite these challenges, the Suzuki reaction remains a key step in the synthesis of various other complex polycyclic aromatic hydrocarbons, such as the dihydrodiol metabolites of naphtho[8,1,2-ghi]chrysene and dibenzo[c,mno]chrysene. tandfonline.com

Photochemical Cyclization Approaches for Dibenzo[c,p]chrysene Scaffolds

Photochemical cyclization has emerged as a powerful and often preferred method for constructing the dibenzo[c,p]chrysene scaffold. This technique is particularly valuable when other synthetic routes, such as the Suzuki cross-coupling, prove inefficient for certain intermediates. acs.orgnih.gov The process typically involves the irradiation of a stilbene-type precursor, leading to an intramolecular 6π-electrocyclization, followed by oxidation to form the final aromatic system. mdpi.com

This approach was successfully employed in the synthesis of dibenzo[c,p]chrysene (DB[c,p]C) and its potential carcinogens after initial attempts via Suzuki coupling gave poor yields. acs.orgnih.gov Similarly, the synthesis of potential ultimate carcinogens of dibenzo[a,l]pyrene, which shares structural similarities, utilizes the photochemical cyclization of appropriately substituted phenanthrylphenylethylenes as a key step. nih.gov This method is also fundamental in the Mallory reaction, a classic photochemical synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. mdpi.comresearchgate.net

The versatility of photochemical cyclization is demonstrated in its application to a wide range of substituted precursors, enabling the creation of various dibenzochrysene analogs. nih.govresearchgate.net For instance, the synthesis of 1-, 3-, and 6-methylchrysene (B138361) is achieved in high yields (82-88%) through the iodine-catalyzed photochemical cyclization of the corresponding stilbenoids. mdpi.com

Palladium-Catalyzed Annulation and Oxidative Coupling Techniques

Palladium-catalyzed annulation has been established as a highly effective method for constructing functionalized phenanthrenes and, by extension, dibenzochrysene derivatives. thieme-connect.com This strategy often involves the reaction of 2,2′-dibromobiphenyls with alkynes, providing a direct route to the core structure. thieme-connect.com This methodology is noted for its efficiency and cost-effectiveness, starting from commercially available reactants. thieme-connect.com

A one-pot, multi-annulation sequence using a single palladium catalyst has been developed for the rapid synthesis of functionalized dibenzo[g,p]chrysene (B91316) (DBC) derivatives from 2-iodobiphenyls and diarylacetylenes. rsc.orgrsc.org This process combines the annulation of the reactants with a subsequent intramolecular C-H arylation to form the final DBC framework. rsc.orgrsc.org The reaction is tolerant of various functional groups, allowing for the synthesis of DBCs with amino, hydroxy, and carboxylic acid groups, which are otherwise challenging to prepare. rsc.org The optimized conditions for this reaction involve using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a base like potassium acetate. rsc.org

Furthermore, a palladium-catalyzed double cross-coupling reaction of vic-bis(pinacolatoboryl)alkenes and -phenanthrenes with 2,2′-dibromobiaryls offers another annulation approach to a variety of polycyclic aromatic hydrocarbons, including dibenzo[g,p]chrysenes. researchgate.net

Active Metal Induced Bimolecular Reduction Pathways to Dibenzo(c,p)chrysene

An alternative pathway to the dibenzo[g,p]chrysene core involves an active metal-induced bimolecular reduction. A notable example is the four-step synthesis starting from fluoren-9-one. uni.edu This sequence illustrates several key chemical transformations, including a pinacol (B44631) rearrangement and a reverse "retropinacol" rearrangement. uni.edu

The initial step is the bimolecular reduction of fluoren-9-one using an active metal, such as magnesium, to form 9,9'-bifluorene-9,9'-diol. uni.edu This diol is then subjected to a pinacol rearrangement under acidic conditions to yield spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. Subsequent reduction of the ketone group provides spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol. The final step involves a "retropinacol" rearrangement of this alcohol, which leads to the formation of the dibenzo(g,p)chrysene structure. uni.edu This method highlights the utility of rearrangement reactions in constructing complex polycyclic aromatic frameworks. uni.edu

Wittig Reaction and Subsequent Photocyclization in this compound Analogs

The combination of the Wittig reaction and subsequent photochemical cyclization provides a versatile two-step route to various dibenzochrysene analogs and other polycyclic aromatic hydrocarbons. mdpi.commdpi.com The Wittig reaction is first used to synthesize stilbene-type intermediates from an appropriate aldehyde and a phosphonium (B103445) ylide. mdpi.compsu.edu These stilbenes are then subjected to an iodine-promoted photocyclization, often referred to as the Mallory reaction, to form the final fused aromatic system. mdpi.commdpi.com

This strategy has been successfully applied to synthesize s-shaped dibenzo[c,l]chrysene derivatives. mdpi.com For example, fluorinated dibenzo[c,l]chrysene derivatives were synthesized via a Wittig reaction followed by iodine-assisted photocyclization. mdpi.com Similarly, the synthesis of various methylchrysenes begins with the preparation of stilbenoid precursors through a Wittig reaction, which are then cyclized photochemically. mdpi.com

In some cases, the initial Wittig reaction to form the diarylalkene precursor for photocyclization can result in a mixture of products, with the desired cyclized product being formed in only trace amounts. psu.edu This highlights the importance of carefully selecting the starting materials and reaction conditions to favor the formation of the desired isomer for successful subsequent photocyclization.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted dibenzo[g,p]chrysene (DBC) derivatives is crucial for tuning their physical and electronic properties. A variety of methods have been developed to introduce functional groups onto the DBC core.

A straightforward approach involves the synthesis of a well-soluble DBC scaffold, such as 2,7-dibromo-10,15-dibutyl DBC. researchgate.net In this molecule, the butyl groups enhance solubility, while the bromine atoms act as versatile handles for further functionalization through reactions like lithium-bromine exchange. researchgate.netresearchgate.net This allows for the diversity-oriented synthesis of new DBC derivatives. researchgate.net For instance, regioselective tetra-bromination of the parent DBC at the 2, 7, 10, and 15 positions has been achieved, providing a key intermediate for creating new derivatives with altered torsion angles. researchgate.net

Another versatile method for synthesizing substituted DBCs is based on the regio- and stereoselective stannyllithiation of diarylacetylenes. This approach allows for the introduction of both electron-donating and electron-withdrawing groups. researchgate.net The electrochemical and spectroscopic properties of substituted DBCs have been investigated, revealing that even electron-donating groups like methoxy (B1213986) can increase the oxidation potential due to steric hindrance that forces the substituent out of conjugation with the aromatic core. beilstein-journals.org

Spiro-fused dibenzo[g,p]chrysene derivatives have been synthesized in high yields through the annulative π-extension (APEX) reaction of spirophenanthrene or phenanthrenone (B8515091) derivatives. rsc.org This method provides access to three-dimensional, non-planar structures with unique photophysical properties and high thermal stability. rsc.org

The table below summarizes some examples of synthesized substituted dibenzo[g,p]chrysene derivatives and their synthetic precursors.

| Derivative | Precursor(s) | Synthetic Method | Reference |

| 12-methoxy-DBC | 2-formyl-3,4-dimethoxyphenyl boronic acid derivative and 7-bromo-5,6-dihydro-4H-benz[de]anthracene | Suzuki cross-coupling | nih.govtandfonline.com |

| 2,7,10,15-tetrabromo-DBC | Dibenzo[g,p]chrysene and Bromine | Direct bromination | researchgate.net |

| Tetra-sulfonyl-substituted DBC | 2,7,10,15-tetrabromo-DBC | Lithium-bromine exchange and subsequent reaction | researchgate.net |

| Bis-silicon-bridged DBC | 2,7,10,15-tetrabromo-DBC | Lithium-bromine exchange and subsequent reaction | researchgate.net |

| Spiro-fluorene-dibenzo[g,p]chrysene (C-SFC) | Spirophenanthrene and dimethyldibenzosilole | Annulative π-extension (APEX) | rsc.org |

| Oxygen-bridged spiro-DBC (O-SFC) | Spirophenanthrene derivative | Annulative π-extension (APEX) | rsc.org |

| Sulfur-bridged spiro-DBC (S-SFC) | Spirophenanthrene derivative | Annulative π-extension (APEX) | rsc.org |

| Nitrogen-bridged spiro-DBC (N-SFC) | Phenanthrenone derivative | Annulative π-extension (APEX) | rsc.org |

Regioselective Functionalization of this compound

The direct and selective functionalization of the this compound core has been a significant challenge due to the multiple reactive sites on the aromatic framework. researchmap.jp However, recent advancements have enabled the regioselective introduction of various functional groups.

A notable development is the regioselective direct tetra-bromination of dibenzo[g,p]chrysene. researchmap.jp This process allows for the specific construction of 2,7,10,15-tetrabromo-DBC. researchmap.jp This tetra-brominated derivative serves as a versatile intermediate. Through a lithium-bromine exchange reaction followed by oxidation, it can be converted into a tetra-hydroxyl derivative. researchmap.jp This method provides a straightforward route to multi-substituted DBCs, which were previously difficult to access. researchmap.jp

Furthermore, a sulfoniumization strategy has been developed for the regioselective C–H functionalization of large PAHs, including dibenzo[g,p]chrysene. rsc.org This method utilizes a diaryl sulfoxide (B87167) with solubilizing side chains, enabling the reaction to proceed effectively on otherwise poorly soluble PAHs. rsc.org The resulting sulfonium (B1226848) salts can then undergo various transformations, including Suzuki-Miyaura cross-coupling followed by a Scholl-type annulation, offering a new pathway for annulative π-extension (APEX). rsc.org

These regioselective functionalization methods are pivotal for creating a diverse library of DBC derivatives, allowing for the fine-tuning of their electronic and photophysical properties for various applications. researchmap.jprsc.org

Incorporation of Electron-Donating and Electron-Withdrawing Groups into this compound Frameworks

The electronic properties of this compound can be significantly modulated by introducing electron-donating or electron-withdrawing groups onto its aromatic framework. This functionalization is key to designing materials with specific optical and charge-transport characteristics. mdpi.comresearchgate.net

Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (MeO) groups, has been explored to enhance the electron-rich nature of the DBC core. researchgate.net For instance, the synthesis of DBC derivatives with MeO groups at various positions has been reported to stabilize the corresponding radical cations, which is a desirable property for charge-transport materials. researchgate.net The presence of these groups influences the highest occupied molecular orbital (HOMO) energy levels, impacting the molecule's ionization potential and hole-transport capabilities. rsc.org

Electron-Withdrawing Groups: Conversely, incorporating electron-withdrawing groups like fluorine (-F) or trifluoromethyl (-CF3) is a strategy to create electron-deficient DBCs. mdpi.com These groups lower the lowest unoccupied molecular orbital (LUMO) energy levels, which can improve electron affinity and air stability in organic electronic devices. mdpi.com The synthesis of s-shaped dibenzo[c,l]chrysene derivatives with -F and -CF3 groups has been achieved through a two-step process involving a Wittig reaction followed by an iodine-promoted photocyclization. mdpi.com The presence of these strong electron-withdrawing groups leads to a smaller HOMO-LUMO band gap. mdpi.com

The strategic placement of these functional groups allows for precise control over the electronic structure of DBCs, paving the way for their application in a wide range of organic electronic and optoelectronic devices. mdpi.comresearchgate.net

Spiro-Fused this compound Syntheses via Annulative π-Extension (APEX)

A significant advancement in the synthesis of complex, non-planar polycyclic aromatic hydrocarbons is the development of spiro-fused dibenzo[g,p]chrysene derivatives through the annulative π-extension (APEX) strategy. rsc.orgrsc.org This method involves the direct C–H arylation between two aromatic substrates to create fully ring-fused structures. rsc.org

The synthesis of spiro-fluorene-dibenzo[g,p]chrysene (SFC) derivatives has been successfully achieved by reacting spirophenanthrenes with phenanthrenone in the presence of a palladium catalyst and an oxidant. rsc.org This approach has been shown to be versatile, accommodating various atoms such as carbon, oxygen, sulfur, and nitrogen within the spiro center, leading to a range of SFCs in good yields. rsc.org

Table 1: Synthesis of Spiro-Fused Dibenzo[g,p]chrysene Derivatives via APEX

| Spirophenanthrene Reactant | Product | Yield |

| Spirophenanthrene (1a) | SFC | 54% |

| Carbon-containing (1b) | C-SFC | 58% |

| Oxygen-containing (1c) | O-SFC | 78% |

| Sulfur-containing (1d) | S-SFC | 76% |

Data sourced from Organic Chemistry Frontiers. rsc.org

The introduction of a spiro-fused unit into the dibenzo[g,p]chrysene framework results in molecules with a three-dimensional, cross-conjugated structure. rsc.org This structural feature imparts desirable properties such as high glass transition temperatures, good solubility, and stable film morphology, which are advantageous for applications in organic electronics. rsc.org Furthermore, the expanded π-conjugated system in these spiro-DBCs leads to unique photophysical properties. rsc.org

π-Extended this compound Architectures

The extension of the π-conjugated system of dibenzo[g,p]chrysene (DBC) leads to novel architectures with tailored optoelectronic properties. rsc.org A practical two-step synthesis has been developed to create two series of π-extended DBCs, denoted as meta and para isomers, featuring different substituents (H, Me, and OMe). rsc.org These extended structures benefit from the presence of eight methyl groups on the sp3 bridges, which enhance solubility and rigidify the extended phenylenes. rsc.org

The synthesis involves the use of tetra-brominated DBC isomers as starting materials. rsc.org The optoelectronic properties of these π-extended DBCs were investigated using electrochemical and spectroscopic techniques, supported by DFT calculations. rsc.org The results demonstrated that both the position (meta vs. para) and the nature of the substituents significantly influence the optoelectronic properties and the mechanism of charge delocalization. rsc.org

Interestingly, the isomerism also dictates the packing in the solid state. The crystal structure of the hydrogen-substituted para molecule revealed a permanent three-dimensional porous structure. rsc.org This highlights the potential of π-extended DBCs in the development of functional materials with specific solid-state properties.

Chemical Synthesis of this compound Metabolites for Mechanistic Investigations

The synthesis of this compound (DBC) metabolites is crucial for understanding their role in carcinogenesis. researchgate.netacs.org The availability of synthetic standards for these metabolites allows for unequivocal structural assignment and detailed toxicological studies. researchgate.netnih.gov

Preparation of Dihydrodiol Derivatives

A key step in the metabolic activation of PAHs is the formation of dihydrodiols. For dibenzo[c,p]chrysene, the synthesis of its proximate carcinogens, trans-1,2-dihydroxy-1,2-dihydro-DB[c,p]C and trans-11,12-dihydroxy-11,12-dihydro-DB[c,p]C, has been reported. researchgate.netacs.org

An initial approach using a Suzuki cross-coupling reaction to synthesize the parent DBC and its methoxy-substituted precursors for the dihydrodiols resulted in poor yields during the cyclization of the olefin intermediates. acs.org Consequently, a photochemical approach was developed as a more efficient alternative. acs.org

The synthesis of K-region dihydrodiols of related PAHs, such as naphtho[1,2-a]pyrene, provides a general strategy that can be adapted for DBC. This method involves:

Treatment of the parent PAH with osmium tetroxide (OsO4) to produce cis-dihydrodiols. nih.gov

Oxidation of the cis-dihydrodiols to the corresponding quinones using pyridinium (B92312) chlorochromate. nih.gov

Reduction of the quinones with sodium borohydride (B1222165) (NaBH4) to yield the desired trans-dihydrodiols. nih.gov

This multi-step synthesis provides the necessary stereochemistry for the dihydrodiol metabolites, which is essential for studying their biological activity. nih.gov

Synthesis of Diol Epoxide Intermediates

The ultimate carcinogenic metabolites of many PAHs are diol epoxides. The synthesis of the possible ultimate carcinogens of dibenzo[c,p]chrysene, namely anti-trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-DB[c,p]C and anti-trans-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydro-DB[c,p]C, has been accomplished. researchgate.netacs.org

The synthetic strategy for these diol epoxides often involves the corresponding diones as key precursors. nih.gov For instance, in the synthesis of the diol epoxides of dibenzo[a,l]pyrene, the corresponding dione (B5365651) was a crucial intermediate. nih.gov A similar approach can be applied to DBC. The diones are converted to the diol epoxides, with both anti and syn isomers being preparable in significant yields. nih.gov

These synthetic diol epoxides are instrumental in DNA adduction studies, helping to elucidate the mechanisms by which DBC and its metabolites interact with genetic material, leading to mutations and potentially cancer. researchgate.netacs.org

Synthesis of Phenolic and Quinone Metabolites

The generation of phenolic and quinone metabolites of this compound is a key area of research, as these compounds are often the result of metabolic activation. Laboratory syntheses provide essential standards for the identification of metabolites formed in biological systems.

Phenolic Metabolites:

A successful strategy for synthesizing phenolic derivatives of DB[c,p]C involves a photochemical approach. researchgate.netacs.org This method has been employed to produce the major and minor phenol (B47542) metabolites identified from in vitro metabolism studies, specifically 11-hydroxy-DB[c,p]C and 12-hydroxy-DB[c,p]C. researchgate.netacs.org The synthesis begins with appropriately substituted precursors that undergo photochemical cyclization to form the core dibenzochrysene structure with the hydroxyl group in the desired position. researchgate.net An initial attempt using a Suzuki cross-coupling reaction to create key methoxy-substituted DB[c,p]C intermediates resulted in poor yields upon cyclization, leading to the adoption of the more efficient photochemical method. researchgate.netacs.org

Quinone Metabolites:

The synthesis of polycyclic aromatic hydrocarbon (PAH) quinones can be achieved through several routes, often by the oxidation of either phenols or dihydrodiols. For related PAHs, hypervalent iodine reagents such as iodoxybenzoic acid (IBX) have been used for the direct oxidation of phenols to yield ortho-quinones (o-quinones). researchgate.net

Another common and relevant pathway is the oxidation of dihydrodiols. This method mimics the metabolic activation pathway where dihydrodiol dehydrogenases (DD) or aldo-keto reductases (AKR) catalyze the oxidation of PAH trans-dihydrodiols into reactive and redox-active o-quinones. researchgate.netnih.gov A laboratory synthesis analog of this process involves a two-step procedure starting from the parent PAH. First, the PAH is treated with osmium tetroxide (OsO₄) to produce cis-dihydrodiols. These are then oxidized to the corresponding o-quinone using an oxidizing agent like pyridinium chlorochromate (PCC). nih.govtandfonline.com This sequence has been successfully applied to synthesize the K-region quinones of the related compound Dibenzo[c,mno]chrysene. nih.govtandfonline.com

The resulting o-quinones are often highly reactive. For identification purposes, they can be trapped with nucleophiles. For instance, the o-quinone products from the enzymatic oxidation of fjord-region trans-dihydrodiols have been trapped with 2-mercaptoethanol (B42355) to form stable thio-ether conjugates, which can then be identified using techniques like LC/MS. nih.gov

Table 1: Synthetic Approaches for Phenolic and Quinone Metabolites of PAHs

| Metabolite Type | Precursor | Key Reagent/Method | Compound Example (Related PAHs) | Citation |

|---|---|---|---|---|

| Phenol | Substituted Olefin | Photochemical Cyclization | 11-hydroxy-DB[c,p]C | researchgate.net, acs.org |

| o-Quinone | cis-Dihydrodiol | Pyridinium Chlorochromate (PCC) | N[1,2-a]P-4,5-dione | nih.gov, tandfonline.com |

| o-Quinone | Phenol | Iodoxybenzoic Acid (IBX) | Benzo[a]pyrene 7,8-dione | researchgate.net |

| o-Quinone | trans-Dihydrodiol | Dihydrodiol Dehydrogenase (enzymatic) | Benzo[g]chrysene-11,12-dione | nih.gov |

Isotopic Labeling Strategies for this compound Metabolites

Isotopic labeling is an indispensable tool for quantitative analysis and metabolic studies of xenobiotics like this compound. By incorporating heavy isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Tritium (³H), researchers can track the parent compound and its metabolites through complex biological systems with high sensitivity and specificity.

Carbon-13 (¹³C) Labeling:

Stable isotope labeling with ¹³C is particularly valuable for studies using mass spectrometry. ¹³C-labeled metabolites serve as ideal internal standards for sensitive and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Efficient syntheses for ¹³C-labeled analogues of the related Dibenzo[def,p]chrysene (DBC) and its active metabolites, including the diol, dione, and diol epoxide, have been developed. nih.gov These synthetic routes are designed to be adaptable for preparing the labeled analogues of other PAHs and their metabolites. researchgate.net A common strategy involves a Wittig reaction with a ¹³C-labeled phosphonium ylide (e.g., (¹³CH₂=PPh₃)) to introduce the isotopic label into the molecular backbone. researchgate.net

Carbon-14 (¹⁴C) Labeling:

Radiolabeling with ¹⁴C allows for highly sensitive detection using accelerator mass spectrometry (AMS). This technique has been employed in human microdosing studies to investigate the in vivo pharmacokinetics of carcinogenic PAHs at environmentally relevant exposure levels. acs.orgnih.gov In a study with [¹⁴C]-Dibenzo[def,p]chrysene, AMS was used to detect and quantify the parent compound and its metabolites in human plasma and urine at femtogram-per-milliliter concentrations. acs.org This approach enables the characterization of metabolic pathways and elimination kinetics in humans without administering a pharmacologically active dose. nih.govtandfonline.com The use of a UPLC-AMS interface allows for the separation and quantification of individual ¹⁴C-labeled metabolites. acs.org

Tritium (³H) Labeling:

Tritium (³H) labeling is another effective method for preparing radiolabeled standards for quantitative metabolite assessment. For the related benzo[c]chrysene, ³H-labeled trans-dihydrodiols have been synthesized to facilitate quantitative analysis of their metabolic conversion. oup.com The synthesis involves the reduction of the corresponding o-quinones with sodium borotritide (NaB³H₄). This method provides the tritiated dihydrodiols needed to accurately measure the formation of subsequent metabolites, such as fjord region tetraols, in microsomal incubations. oup.com

Table 2: Isotopic Labeling Strategies for PAH Metabolite Research

| Isotope | Labeled Compound | Purpose/Application | Analytical Technique | Citation |

|---|---|---|---|---|

| ¹³C | Dibenzo[def,p]chrysene & Metabolites | Internal standards for quantification | LC-MS/MS | researchgate.net, nih.gov |

| ¹⁴C | Dibenzo[def,p]chrysene | Human microdosing, pharmacokinetic studies | Accelerator Mass Spectrometry (AMS) | acs.org, nih.gov |

| ³H | Benzo[c]chrysene-trans-9,10-dihydrodiol | Quantitative assessment of metabolites | HPLC with radiometric detection | oup.com |

Theoretical and Computational Investigations of Dibenzo C,p Chrysene

Density Functional Theory (DFT) Calculations on Dibenzo(c,p)chrysene Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex organic molecules like this compound (DBC). scispace.com This theoretical framework, which focuses on the electron density rather than the many-electron wavefunction, provides a computationally efficient yet accurate means of exploring the relationship between molecular structure and electronic properties. scispace.com In the context of DBC and its derivatives, DFT calculations have been instrumental in understanding their potential as organic electronic materials. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and electronic behavior of molecules. wikipedia.org For this compound, DFT calculations reveal that the HOMO and LUMO are primarily distributed across the twisted dibenzochrysene core. rsc.org

Studies on various substituted DBC derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. rsc.org For instance, in spiro-fused dibenzo[g,p]chrysenes (SFCs), the electron densities of both HOMO and LUMO are generally dispersed throughout the DBC unit. rsc.org However, the introduction of a strong electron-donating group like 9,10-dihydro-10-phenylacridine in N-SFC leads to the HOMO being primarily located on the triphenylamine (B166846) fragment, raising the HOMO energy level. rsc.org

Twisting of the naphthalene (B1677914) moiety within the DBC framework leads to a slight increase in the HOMO energy and a slight decrease in the LUMO energy. researchgate.netnih.gov However, this twisting effect is considerably smaller than the electronic effects exerted by substituents. researchgate.netnih.gov Time-dependent DFT (TD-DFT) calculations have also been employed to accurately predict the absorption spectra of DBC derivatives, showing that for some isomers, the highest energy transition is predominantly a HOMO-to-LUMO transition. rsc.org

Table 1: Calculated HOMO/LUMO Energies for Dibenzo[g,p]chrysene (B91316) Derivatives Data sourced from multiple computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| p-H DBC | -5.67 | -2.11 | 3.56 | MN15/6-31+G+PCM(CH2Cl2) |

| p-Me DBC | -5.60 | -2.06 | 3.54 | MN15/6-31+G+PCM(CH2Cl2) |

| p-OMe DBC | -5.46 | -2.02 | 3.44 | MN15/6-31+G+PCM(CH2Cl2) |

| meta-H DBC | -5.59 | -2.22 | 3.37 | MN15/6-31+G+PCM(CH2Cl2) |

| meta-Me DBC | -5.52 | -2.18 | 3.34 | MN15/6-31+G+PCM(CH2Cl2) |

| meta-OMe DBC | -5.38 | -2.14 | 3.24 | MN15/6-31+G+PCM(CH2Cl2) |

| N-SFC | -5.17 | - | - | B3LYP/6-31G(d) |

Computational studies have provided significant insights into how substituents and torsional strain affect the electronic properties of this compound. The position of substituents, such as meta versus para, can alter the energetic ordering of the frontier molecular orbitals, leading to cation radicals with different electronic structures and, consequently, altered redox and optical properties. acs.org

For example, investigations into methoxy-substituted DBC isomers revealed that substitution at the meta positions affects the energies of the phenanthrene-like HOMO and biphenyl-like HOMO-1 in a similar manner. acs.org In contrast, para substitution leads to a swapping of the energetic ordering of HOMO and HOMO-1. acs.org This highlights the profound impact of substituent positioning on the electronic landscape of the molecule.

Furthermore, DFT calculations have been used to explain unexpected experimental observations. For instance, some substituted DBC derivatives with electron-donating groups show higher oxidation potentials than the unsubstituted parent compound. researchgate.netnih.gov Calculations have demonstrated that this is due to ineffective conjugation of the substituent, such as a methoxy (B1213986) group, which is forced into a perpendicular orientation relative to the benzene (B151609) ring by steric hindrance from adjacent substituents. researchgate.netnih.gov In such cases, the inductive effect of the substituent dominates over the mesomeric effect. researchgate.netnih.gov

The inherent twist in the DBC framework also influences its electronic properties. Intramolecular steric repulsion causes a twisting of the DBC moieties, with reported dihedral angles around 39°. rsc.org This non-planarity affects the optical, redox, and charge-transport properties of these polycyclic aromatic hydrocarbons. rsc.org

Molecular Orbital (MO) Calculations and Mechanistic Insights into this compound Reactions

Molecular orbital calculations have been instrumental in understanding the chemical reactivity of this compound. One of the most debated aspects of its structure is the nature of the central bond. uni.edu MO calculations, along with experimental methods, have provided conflicting evidence regarding its double bond character. uni.edu

Chemical reactions of DBC, such as ozonolysis, have been studied to probe the reactivity of the central bond. uni.edu The reaction with ozone, followed by reduction, has been shown to yield a diketone, suggesting that the central bond is susceptible to cleavage. uni.edu MO calculations can help rationalize the observed reactivity patterns by providing a detailed picture of the electron distribution and orbital interactions involved in the reaction mechanism.

Computational Studies of this compound Metabolite Interactions with Biomolecules

Computational methods are increasingly used to investigate the interactions of metabolites of polycyclic aromatic hydrocarbons (PAHs), like this compound, with biological macromolecules. These studies are crucial for understanding the mechanisms of toxicity and carcinogenicity of these compounds.

Dibenzo[def,p]chrysene (DBC), also known as dibenzo[a,l]pyrene, is a potent carcinogen that, upon metabolic activation, forms reactive diol-epoxides that can covalently bind to DNA, forming adducts. nih.gov The formation of these DNA adducts is considered a key step in the initiation of carcinogenesis. neuropharmac.com

Computational studies have been employed to explore the mechanistic details of DNA adduct formation by different diol-epoxide enantiomers of DBC. biointerfaceresearch.com These studies have revealed that the stereochemistry of the diol-epoxide influences its binding preference for different DNA bases. researchgate.net For instance, due to its sterically hindered fjord region, DBC preferentially forms stable adducts at the N⁶ position of deoxyadenosine (B7792050) (dA) rather than the N² position of deoxyguanosine (dG). nih.gov This is in contrast to other PAHs like benzo[a]pyrene. oup.com The preferential formation of these N⁶-dA adducts is significant as they are more resistant to nucleotide excision repair. nih.gov

The persistence of DNA adducts is a balance between their formation and their removal by DNA repair pathways. Computational docking studies have been used to investigate the interactions of DBC metabolites with proteins involved in the Nucleotide Excision Repair (NER) pathway. biointerfaceresearch.com

These studies have suggested that the diol-epoxide metabolites of DBC may exhibit weak interactions with key NER proteins. researchgate.net This imbalance, where the interaction with DNA is stronger than the interaction with repair proteins, could lead to inadequate removal of the bulky adducts. neuropharmac.com The persistence of these DNA lesions can lead to mutations and ultimately contribute to the carcinogenic effects of this compound.

Theoretical Examination of Fjord Region Reactivity and Conformation

The unique structural characteristics of this compound (DBC), which include one bay region and two fjord regions, have prompted significant theoretical and computational investigations into its conformation and reactivity. These studies are crucial for understanding its properties and potential biological activity.

The presence of a "fjord region," a sterically hindered area where a benzo ring is fused in an angular fashion, leads to significant distortion from planarity. nih.gov This deviation from a flat structure is a key determinant of the molecule's chemical behavior. X-ray diffraction analysis of the related dibenzo[a,l]pyrene, which also possesses a fjord region, revealed a considerable non-planar distortion, with an angle of 27.6 degrees between the outermost rings and a widening of C-C-C bond angles within the fjord region. nih.gov This inherent strain influences the molecule's reactivity.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the conformational landscape and electronic properties of dibenzochrysene derivatives. rsc.orgnih.govbeilstein-journals.org These calculations help to predict the most stable conformations and the energy barriers for conformational changes. For instance, in studies of dibenzo[g,p]chrysene derivatives, DFT calculations have been used to examine the effects of substituents and the torsion of the naphthalene core on the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govbeilstein-journals.org The orientation of substituent groups, influenced by steric hindrance within the fjord region, can significantly impact the electronic conjugation and, consequently, the molecule's reactivity and spectroscopic properties. nih.govbeilstein-journals.org

Theoretical studies have also shed light on the reactivity of metabolites of polycyclic aromatic hydrocarbons (PAHs) like DBC. The carcinogenicity of many PAHs is linked to their metabolic activation to diol epoxides. acs.orgnih.govacs.org Theoretical models have been developed to study the formation and reactivity of these diol epoxides, particularly in the bay and fjord regions. acs.orgconicet.gov.ar Ab initio, DFT, and semiempirical calculations have been employed to understand the increased reactivity of diol epoxide derivatives. acs.org These studies suggest that the stability of the carbocations formed upon the opening of the epoxide ring is a determining factor in their relative reactivity. conicet.gov.ar

For PAHs with both bay and fjord regions, such as benzo[c]chrysene, theoretical and experimental studies have shown that the fjord region diol epoxides are often more potent carcinogens than their bay region counterparts. acs.org This is attributed to the greater propensity of the fjord region epoxides to form DNA adducts, a critical step in chemical carcinogenesis. nih.govacs.org While DBC itself may not be efficiently transformed into DNA-reactive metabolites in all systems, its fjord region diol-epoxide derivatives have been shown to form high levels of DNA adducts, indicating their potential as ultimate genotoxic metabolites. nih.gov

The table below summarizes key findings from theoretical and computational studies on dibenzochrysene and related fjord region-containing PAHs.

| Compound/System | Computational Method | Key Findings | Reference |

| Dibenzo[g,p]chrysene Derivatives | Density Functional Theory (DFT) | Substituent position and conformation affect HOMO/LUMO levels and electronic conjugation. | nih.govbeilstein-journals.org |

| Dibenzo[a,l]pyrene | X-ray Diffraction | Significant non-planar distortion with a 27.6° angle between outer rings due to the fjord region. | nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Ab initio, DFT, Semiempirical | Increased reactivity of diol epoxide derivatives is linked to the ease of acid-catalyzed epoxide ring opening. | acs.org |

| Isomeric Dibenzopyrenes and Naphthopyrene | Density Functional Theory (DFT) | The stability of carbocations formed from epoxide ring opening is a key factor in their reactivity. | conicet.gov.ar |

| Benzo[c]chrysene | In vivo and in vitro studies | Fjord region diol epoxides are more potent mammary carcinogens than bay region diol epoxides. | acs.org |

| Dibenzo[c,p]chrysene Metabolites | In vitro studies | Fjord region diol-epoxide derivatives form high levels of DNA adducts. | nih.gov |

Spectroscopic Characterization and Elucidation of Dibenzo C,p Chrysene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Dibenzo(c,p)chrysene and Derivatives

The UV-Vis absorption spectrum of this compound is characterized by multiple intense absorption bands in the near-ultraviolet region. uni.edu Specifically, prominent absorption bands have been reported at approximately 270, 288, 301, 336, and 351 nm. uni.edu

Derivatives of dibenzo[g,p]chrysene (B91316) also exhibit strong absorption maxima. For instance, two s-shaped dibenzo[c,l]chrysene derivatives, synthesized through a two-step process, show absorption maxima at 310 nm and 324 nm in a dichloromethane (B109758) solution. mdpi.com The molar extinction coefficients for these derivatives were calculated to be 5.7 × 10⁴ L·mol⁻¹·cm⁻¹ and 7.5 × 10⁴ L·mol⁻¹·cm⁻¹, respectively, indicating a strong ability to absorb UV light. mdpi.com It has been noted that the incorporation of a trifluoromethyl (-CF3) group, a relatively strong electron-withdrawing group, can lead to a smaller HOMO-LUMO band gap, resulting in enhanced energy absorption. mdpi.com

Substituted dibenzo[g,p]chrysene derivatives generally show a red-shift in their absorption spectra compared to the parent compound. researchgate.netbeilstein-journals.orgnih.gov This shift is influenced by the nature and position of the substituents. For example, chrysene-based nanographenes exhibit well-resolved absorption bands between 400 and 650 nm in dichloromethane. acs.org The interaction of chrysene (B1668918) with DNA has also been studied, where a hyperchromic effect and a slight blue shift were observed in the DNA's characteristic absorption peak upon increasing chrysene concentration. spectroscopyonline.com

Table 1: UV-Vis Absorption Data for this compound and Derivatives

| Compound | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| This compound | 270, 288, 301, 336, 351 | Not specified | Not specified |

| Dibenzo[c,l]chrysene derivative 4a | 310 | 5.7 × 10⁴ | Dichloromethane |

| Dibenzo[c,l]chrysene derivative 4b | 324 | 7.5 × 10⁴ | Dichloromethane |

| Chrysene-based Nanographene 5 | 420 (shoulder) | 1.06 × 10³ | Dichloromethane |

| Chrysene-based Nanographene 8 | 481 | 1.47 × 10⁴ | Dichloromethane |

| Chrysene-based Nanographene 6 | 486 | 2.48 × 10⁴ | Dichloromethane |

| Chrysene-based Nanographene 9 | 553 | 3.17 × 10⁴ | Dichloromethane |

| Chrysene-based Nanographene 7 | 578 | 1.53 × 10⁴ | Dichloromethane |

Fluorescence and Photoluminescence Studies of this compound

This compound is known for its dramatic, bright blue fluorescence, with a maximum emission around 420 nm, which is particularly well-defined in thin films at low temperatures. uni.edu Dibenzo[g,p]chrysene derivatives are recognized for their high absorption coefficients, fluorescence quantum yields, and photostability. researchgate.net

Studies on dibenzo[g,p]chrysene derivatives have shown strong photoluminescence. beilstein-journals.orgnih.gov For instance, two s-shaped dibenzo[c,l]chrysene derivatives displayed emission peaks in the region of 429–456 nm when excited at their absorption maxima. mdpi.com The fluorescence intensity can be influenced by substituents, with one derivative showing better fluorescence intensity than the other, potentially due to differences in their attached groups. mdpi.com

The photoluminescence of dibenzo[g,p]chrysene derivatives can be affected by the nature of their substituents. While some derivatives like DBC-H and DBC-Si show strong photoluminescence, the luminescence of a bromo-substituted derivative (DBC-Br) was found to be very weak. beilstein-journals.org The photoluminescence wavelengths also shift depending on the substituent, with an electron-withdrawing group like S(O)₂Me causing the largest Stokes shift. beilstein-journals.org Polymers based on dibenzo[g,p]chrysene have also been synthesized and show intense emission bands around 474-480 nm with high quantum yields. mit.edu

The coordination of gold(I)-phosphine fragments to a dibenzo[g,p]chrysene derivative leads to a decrease in fluorescence quantum yield due to the population of a non-emissive triplet state. nih.gov However, the fluorescence of these complexes is not significantly affected by the presence of oxygen. nih.gov

The fluorescence quantum yields and lifetimes of dibenzo[g,p]chrysene derivatives have been investigated. For a series of substituted dibenzo[g,p]chrysenes, the quantum yields were 28% for DBC-H, 21% for DBC-Me, and 11% for DBC-Si. beilstein-journals.org The luminescence of DBC-Br was too weak to measure its quantum yield. nih.gov

Spiro-fused dibenzo[g,p]chrysenes have been found to be relatively weakly fluorescent, with a quantum yield of 8.0%. rsc.org A specific spiro-fused derivative, SBC, exhibited a fluorescence lifetime of 5.65 ns, while another derivative, N-SFC, had a significantly shorter lifetime of 3.37 ns. rsc.org Dibenzo[g,p]chrysene-based fluorescent polymers have shown considerably long fluorescence lifetimes, in the range of 1.4 to 2.6 ns. mit.edu

The coordination of gold(I) fragments to a dibenzo[g,p]chrysene derivative resulted in a four-fold decrease in fluorescence quantum yields. nih.gov The fluorescence decay times for these gold complexes were on the order of a few nanoseconds, which is characteristic of fluorescence emissions. nih.gov

Intramolecular charge transfer (ICT) is a key process in some dibenzochrysene derivatives. For example, a spiro-fused dibenzo[g,p]chrysene derivative, N-SFC, demonstrates distinct ICT characteristics. rsc.org This is evidenced by pronounced solvatofluorochromism, where the emission peak shifts from blue (408 nm) to green (504 nm) as the solvent polarity increases. rsc.org

In some s-shaped polyaromatic dibenzo[c,l]chrysene derivatives, the incorporation of a strong electron-withdrawing group like -CF3 can improve excitation charge transfer and transport. mdpi.com This is attributed to a smaller HOMO-LUMO band gap compared to derivatives with less electron-withdrawing substituents. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. iarc.fr Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule.

The ¹H NMR spectrum of dibenzo(g,p)chrysene in deuterated chloroform (B151607) (CDCl₃) displays a symmetrical pattern with two distinct multiplets of equal intensity. uni.edu These multiplets are centered at approximately 7.55 ppm and 8.62 ppm. uni.edu The downfield multiplet is assigned to the "alpha" protons (positions 1, 4, 5, 8, 9, 12, 13, and 16), while the upfield multiplet corresponds to the "beta" protons (positions 2, 3, 6, 7, 10, 11, 14, and 15), similar to the pattern observed for naphthalene (B1677914). uni.edu

In s-shaped dibenzo[c,l]chrysene derivatives, the protons located in the sterically hindered "cove-regions" show significant downfield shifts. mdpi.com For two such derivatives, these proton shifts were observed at 8.40 ppm and 8.65 ppm, which is attributed to the strong ring current effects of the π-systems. mdpi.com

Table 2: ¹H NMR Chemical Shifts for Dibenzo(g,p)chrysene Protons

| Proton Type | Chemical Shift (δ, ppm) |

| "alpha" protons | 8.62 |

| "beta" protons | 7.55 |

¹³C NMR spectroscopy is also utilized for the characterization of dibenzochrysene derivatives. For π-extended dibenzo[g,p]chrysenes, the ¹³C NMR spectra, along with ¹H NMR and mass spectrometry, are used for characterization. rsc.orgrsc.org For some complex derivatives, several ¹³C NMR signals may overlap due to the presence of similar chemical environments for multiple carbon atoms. rsc.org The chemical shifts are typically referenced to the residual solvent signal, such as CDCl₃ at 77.16 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Characterization and Identification

Mass spectrometry is a fundamental analytical technique for the molecular characterization of this compound and its derivatives. It provides precise information on the molecular weight and the structural integrity of these compounds. High-resolution mass spectrometry, in particular, has been instrumental in confirming the elemental composition of newly synthesized this compound derivatives. researchgate.net Electron ionization (EI) is a common method used to generate mass spectra for these aromatic hydrocarbons. nist.gov Furthermore, advanced techniques like accelerator mass spectrometry (AMS) have enabled the study of dibenzo[def,p]chrysene (an isomer of this compound) pharmacokinetics in humans at very low, environmentally relevant concentrations. nih.gov

MALDI-TOF and FAB-MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fast Atom Bombardment (FAB) mass spectrometry are soft ionization techniques that have been applied to the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. psu.edu FAB-MS has been successfully used to characterize s-shaped dibenzo[c,l]chrysene derivatives, confirming their molecular structures. mdpi.com These methods are particularly advantageous for analyzing higher molecular weight surfactants and other derivatives that may not be amenable to gas chromatography/mass spectrometry (GC/MS). psu.edu While specific applications of MALDI-TOF for this compound are not extensively detailed in the provided context, its utility for similar large aromatic systems suggests its applicability for characterizing this compound and its derivatives.

Electrochemical Properties and Redox Behavior of this compound

The electrochemical properties of this compound and its derivatives are crucial for understanding their potential in organic electronic materials. researchmap.jpnih.gov These properties, particularly the redox behavior, are often investigated to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchmap.jpbeilstein-journals.org The non-planar, twisted structure of dibenzo[g,p]chrysene influences its redox properties. researchmap.jpnih.govrsc.org

Cyclic Voltammetry and Oxidation Potential Analysis

Cyclic voltammetry (CV) is a primary technique used to study the redox behavior of this compound derivatives. researchmap.jpbeilstein-journals.orgrsc.org Studies on various substituted dibenzo[g,p]chrysene (DBC) compounds have shown that the introduction of substituents significantly affects their oxidation potentials. researchmap.jpnih.gov For instance, even electron-donating groups can lead to higher oxidation potentials due to steric hindrance that prevents effective conjugation. researchmap.jpnih.gov The twisting of the naphthalene core within the dibenzo[g,p]chrysene structure also has a measurable, albeit smaller, effect on the HOMO and LUMO energy levels. researchmap.jpnih.gov

Detailed electrochemical studies on derivatives like 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene have revealed that molecular aggregation can facilitate both one-electron oxidation and reduction by shifting the reversible potentials. researchgate.net The oxidation potentials of various polycyclic aromatic phenols, including chrysenols, have been systematically measured, showing irreversible oxidation processes. beilstein-journals.org

Below is a table summarizing the electrochemical data for selected dibenzo[g,p]chrysene derivatives from a study, measured in dichloromethane solution containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte, with potentials referenced to the Fc/Fc+ couple. researchmap.jp

| Compound | First Oxidation Potential (Eox1, V) | Second Oxidation Potential (Eox2, V) |

| DBC-H | 0.34 | 0.88 |

| DBC-Me | 0.51 | - |

| DBC-Br | 0.79 | 1.15 |

| DBC-S(O)2Me | 0.98 | - |

| MeO-DBC-1 | 0.28 | 0.81 |

| MeO-DBC-2 | 0.18 | 0.69 |

| MeO-DBC-3 | 0.34 | 0.88 |

X-ray Diffraction Analysis of this compound Crystal Structures

For example, the crystal structure of 5,6-diphenyldibenzo[c,g]chrysene has been determined, providing detailed atomic coordinates. researchgate.net Similarly, the structures of s-shaped dibenzo[c,l]chrysene derivatives have been confirmed by single-crystal X-ray analysis, revealing their monoclinic crystal systems and significant dihedral angles between the terminal phenyl rings. mdpi.com In the case of spiro-fused dibenzo[g,p]chrysenes, X-ray diffraction has shown an orthogonal spiro-shaped structure with significant twisting within the dibenzo[g,p]chrysene moiety. rsc.org The analysis of dibenzo[g,p]chrysene (DBC) containing covalent organic frameworks (COFs) has also been performed using X-ray diffraction, confirming the formation of highly crystalline and porous hexagonal structures. rsc.org

The table below presents crystallographic data for two s-shaped dibenzo[c,l]chrysene derivatives. mdpi.com

| Parameter | Compound 4a (C26H8F8) | Compound 4b |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/n |

| Dihedral Angle between end phenyl rings | 59.85° | - |

Circular Dichroism (CD) Spectroscopy in this compound Interaction Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying the interactions of chiral molecules, including the interactions of small molecules with biomacromolecules like DNA. While direct CD studies on this compound itself were not found, the technique has been applied to its isomers and derivatives to probe their stereochemistry and binding modes.

For instance, CD spectroscopy has been used to investigate the interaction of chrysene with DNA, suggesting an intercalating mode of interaction. researchgate.netspectroscopyonline.comdntb.gov.ua In studies of dibenzo[a,l]pyrene-trans-11,12-diol (dibenzo[def,p]chrysene), a potent carcinogen, CD analysis confirmed that the stereochemistry of the parent compound was conserved during its metabolic glucuronidation. nih.gov Furthermore, CD studies on the interaction of apocarotenoids with calf thymus DNA showed minor changes in the DNA spectrum, indicative of groove binding rather than intercalation. mums.ac.ir These examples highlight the utility of CD spectroscopy in elucidating the nature of interactions between dibenzochrysene-related compounds and biological targets. The technique can distinguish between different binding modes, such as intercalation and groove binding, by observing changes in the CD spectrum of the macromolecule upon ligand binding. mums.ac.ir

Advanced Materials Science Applications of Dibenzo C,p Chrysene Architectures

Dibenzo(c,p)chrysene as a Core for Organic Electronic Materials

Dibenzo[g,p]chrysene (B91316), a unique polycyclic aromatic hydrocarbon (PAH) with a twisted topology, is a promising framework for the development of organic electronic materials. beilstein-journals.orgrsc.org Its structure, consisting of a twisted naphthalene (B1677914) core fused with four benzene (B151609) rings, provides a foundation for creating materials used in semiconductors, dyes, and light-emitting devices. researchgate.netbeilstein-journals.org The ability to functionalize the DBC core allows for the precise tuning of its electronic and photophysical properties, making it an attractive candidate for next-generation molecular electronics. researchgate.netacs.org

The dibenzo[g,p]chrysene (DBC) skeleton is a key component in the design of novel organic semiconductors. bohrium.com These materials are foundational to organic electronics, and the twisted structure of DBC offers distinct advantages. beilstein-journals.org The introduction of various substituent groups to the DBC core can significantly alter its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Recent research has focused on developing star-shaped π-conjugated compounds using a DBC core to investigate the relationship between molecular aggregation and exciton binding energy (Eb), a critical parameter for organic opto-electronic devices. nih.govdocumentsdelivered.com In one study, a DBC-based semiconductor, DBC-RD, was compared to a similar compound with a tetraphenylethylene (TPE) core. While both molecules showed similar properties on a single-molecule level, pristine films of DBC-RD exhibited a significantly smaller Eb value of 0.24 eV compared to 0.42 eV for the TPE-based molecule. nih.gov This reduction in exciton binding energy in the solid state is attributed to molecular aggregation, highlighting the importance of molecular design for enhancing semiconductor performance. nih.govdocumentsdelivered.com The favorable electronic properties of DBC derivatives make them a subject of ongoing research for creating more efficient and stable organic semiconducting materials. bohrium.com

| Compound | Core Structure | Exciton Binding Energy (Eb) in Film |

|---|---|---|

| DBC-RD | Dibenzo[g,p]chrysene (DBC) | 0.24 eV |

| TPE-RD | Tetraphenylethylene (TPE) | 0.42 eV |

Derivatives of dibenzo[g,p]chrysene are highly regarded as foundational compounds for photofunctional organic devices due to their characteristic high absorption coefficients, significant fluorescence quantum yields, and good photostability. researchgate.net These properties make them ideal candidates for use as pigments and dyes. researchgate.net The photophysical and electronic characteristics of dibenzo[g,p]chrysenes can be systematically varied by introducing electron-rich or electron-deficient substituents onto the core structure. acs.org

For instance, the strategic placement of diphenylamino groups on the DBC skeleton has led to the synthesis of new chrysene (B1668918) derivatives that exhibit strong blue fluorescent emission, with wavelengths ranging from 401 to 471 nm. researchgate.net These materials have demonstrated high quantum yields, reaching between 0.44 and 0.87. researchgate.net The addition of these substituents causes a significant bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net This tunability through chemical modification allows for the rational design of DBC-based materials with specific optical properties required for advanced light-emitting applications. researchgate.net

| Derivative Type | Emission Wavelength Range | Quantum Yield (Φ) Range |

|---|---|---|

| Diphenylamino-substituted Dibenzo[g,p]chrysenes | 401 - 471 nm (Blue) | 0.44 - 0.87 |

The favorable light-emitting properties of dibenzo[g,p]chrysene derivatives have been successfully applied in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net Specifically, blue-emitting materials based on diphenylamino-substituted dibenzo[g,p]chrysene have been synthesized and tested as dopants in multilayered OLEDs. researchgate.netbwise.kr

In a notable example, a device was constructed using 3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene as a blue dopant at a 3% concentration within a 2-methyl-9,10-di(naphthalen-3-yl)anthracene host material. researchgate.net This OLED exhibited highly efficient blue emission, achieving an external quantum efficiency of 4.72% at a current density of 20 mA/cm². researchgate.net Another representative chrysene derivative used as a blue emitter in an OLED device showed an outstanding external quantum efficiency of 6.31% with a low turn-on voltage of 3.0 V. researchgate.net These results underscore the potential of DBC-based materials to serve as efficient and stable emitters in high-performance display and lighting technologies. researchgate.netbwise.kr

| Parameter | Value |

|---|---|

| Dopant Material | 3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene |

| Doping Concentration | 3% |

| Host Material | 2-methyl-9,10-di(naphthalen-3-yl)anthracene (mADN) |

| Emission Color | Blue |

| External Quantum Efficiency (at 20 mA/cm²) | 4.72% |

The broader family of dibenzochrysene and related chrysene derivatives has demonstrated significant potential for use as the active semiconductor layer in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgresearchgate.net While research on dibenzo[c,p]chrysene itself is specific, studies on its isomers and related structures provide strong evidence of its applicability. For example, OFETs fabricated using vapor-deposited films of various 2,8-disubstituted chrysene derivatives showed typical p-channel FET characteristics. researchgate.net The best-performing device in that study, based on 2,8-diphenylchrysene, achieved a hole mobility of 4.1 × 10⁻² cm²V⁻¹s⁻¹ with an on/off current ratio of 10⁵. researchgate.net

In the realm of organic solar cells, polymers incorporating the 2,9-dibenzo[b,def]chrysene unit have been synthesized and tested in bulk heterojunction solar cells, achieving a maximum power conversion efficiency of 1.2%. rsc.org Furthermore, a dibenzo[g,p]chrysene-based organic semiconductor, DBC-RD, showed superior performance in single-component organic solar cells and as an organic photocatalyst compared to a tetraphenylethylene-based analogue. nih.govdocumentsdelivered.com This enhanced performance is linked to the material's lower exciton binding energy, which facilitates the dissociation of excitons into free charge carriers—a crucial step in the operation of organic optoelectronic devices. nih.gov

| Device Type | Derivative | Key Performance Metric |

|---|---|---|

| OFET | 2,8-diphenylchrysene | Hole Mobility: 4.1 × 10⁻² cm²V⁻¹s⁻¹ |

| OSC | Polymer with 2,9-dibenzo[b,def]chrysene unit | Power Conversion Efficiency: 1.2% |

This compound in Liquid Crystal Research

The rigid, extended π-conjugated system of the dibenzo[g,p]chrysene core makes it an excellent candidate for designing new liquid crystalline materials. researchgate.net Its unique, twisted shape is a departure from the more common flat, disk-like molecules typically used in discotic liquid crystals, opening up new possibilities for molecular self-assembly and the creation of novel mesophases. researchgate.netacs.org

Dibenzo[g,p]chrysene has been identified as a novel core fragment for the preparation of discotic liquid crystals. researchgate.net Discotic liquid crystals are characterized by molecules that consist of a central rigid core surrounded by flexible peripheral chains. These molecules can self-assemble into ordered columnar structures, which are of great interest for their ability to conduct charge along the column axes. acs.org

The first derivatives of dibenzo[g,p]chrysene designed for liquid crystal applications were synthesized and their mesomorphic (liquid crystalline) behavior was studied using polarizing microscopy and differential scanning calorimetry. researchgate.net These studies confirmed that functionalized dibenzo[g,p]chrysene molecules can form columnar mesophases, which are essential for applications in organic electronics. researchgate.netacs.org The self-organization into columns is driven by π-π interactions between the aromatic cores, while the flexible side chains prevent crystallization into a three-dimensional solid, thus preserving the liquid crystalline state. acs.org The development of the first liquid-crystalline dibenzo[g,p]chrysene demonstrates the potential of this twisted aromatic core to create new, functional materials with tunable properties for use in devices like photovoltaic cells and field-effect transistors. acs.orgnih.gov

Columnar Mesophase Formation

Dibenzo[g,p]chrysene (DBC), a non-planar, π-conjugated polycyclic aromatic hydrocarbon, has been identified as a novel core for creating discotic liquid crystals. researchgate.net These materials exhibit mesomorphic behavior, meaning they can enter an intermediate state between a crystalline solid and an isotropic liquid. researchgate.net The hierarchical self-assembly of these disc-shaped molecules leads to the formation of columnar mesophases. researchgate.net In this phase, the DBC molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice. nih.gov

The formation of these columnar structures is facilitated by extensive π-π interactions between the aromatic cores of the stacked molecules. researchgate.netnih.gov The presence of large homeotropic areas, observed through polarizing optical microscopy, indicates that the DBC molecules are stacked orthogonally within long-range ordered columns. nih.gov The stability and range of these mesophases can be influenced by the molecular symmetry of the core and the nature of peripheral aliphatic chains attached to it. nih.gov Furthermore, charge-transfer interactions can induce the formation of these columnar mesophases in DBC derivatives. researchgate.net The study of these materials often involves polarizing microscopy and differential scanning calorimetry to characterize their liquid crystalline behavior. researchgate.net

Structure-Property Relationships for Dibenzo[g,p]chrysene-Based Materials

The unique twisted structure and electronic nature of the dibenzo[g,p]chrysene core make it a promising framework for organic electronic materials, including semiconductors, dyes, and light-emitting materials. researchgate.netnih.gov Understanding the relationship between the molecular structure of DBC derivatives and their resulting physical properties is crucial for designing high-performance materials. nih.gov

Influence of Non-Planarity on Optoelectronic and Charge-Transport Properties

Dibenzo[g,p]chrysene is part of a class of compounds known as twisted acenes, which possess characteristic non-planar structures and conjugation systems. nih.gov This twisted topology arises from the steric hindrance between hydrogen atoms in the fjord regions of the molecule. The degree of this twist, quantified by the torsion angle, has a direct impact on the molecule's optoelectronic properties.

X-ray crystallographic analysis of various DBC derivatives has revealed that these torsion angles can be manipulated through chemical modification, varying from as low as 31.8° in a bis-silicon-bridged derivative to as high as 57.4° in a tetra-sulfonyl-substituted version. nih.gov This structural flexibility influences the frontier molecular orbitals. Density functional theory (DFT) calculations have shown that increasing the twist in the naphthalene moiety causes a slight increase in the Highest Occupied Molecular Orbital (HOMO) energy level and a slight decrease in the Lowest Unoccupied Molecular Orbital (LUMO) energy level. beilstein-journals.org However, this twisting effect on the energy levels is generally smaller than the electronic effects of substituents. beilstein-journals.org The non-planar structure is a key feature in designing DBC-based materials for applications in molecular electronics.

Molecular Design for Enhanced Performance

The electrochemical and spectroscopic properties of DBC can be precisely tuned through molecular design, specifically by adding substituents at various positions on the aromatic core. nih.govrsc.org The position and nature of these functional groups significantly affect the optoelectronic properties and charge delocalization. rsc.org

For instance, the introduction of electron-donating groups like methoxy (B1213986) (MeO) or methylthio (SMe) can alter the oxidation potential of the molecule. beilstein-journals.org DFT calculations reveal that the orientation of these substituents relative to the benzene ring plays a critical role. nih.gov If steric hindrance from adjacent groups forces a methoxy group to be oriented perpendicular to the ring, its ability to donate electrons through conjugation is diminished. In such cases, the inductive (electron-withdrawing) effect of the oxygen atom can become dominant, leading to a higher oxidation potential than might be expected. nih.govbeilstein-journals.org This demonstrates a key principle of molecular design: the interplay between electronic effects (mesomeric vs. inductive) and steric effects dictates the final properties.

The table below summarizes research findings on how different substituents and their positions impact the torsion angle and electrochemical properties of the Dibenzo[g,p]chrysene core.

| Derivative | Substituent | Torsion Angle (°) | First Oxidation Potential (E_ox1) vs. Fc/Fc+ (V) | Key Observation |

| DBC-H | Hydrogen | Not specified | 0.34 | Baseline unsubstituted molecule. beilstein-journals.org |

| DBC-Me | Methyl | 56.5 | 0.51 | Higher oxidation potential than DBC-H, attributed to the dominance of the inductive effect over the electron-donating nature of the methyl group due to steric hindrance. nih.govbeilstein-journals.org |

| DBC-SMe | Methylthio | Not specified | 0.41 | Shows a reversible two-electron redox process. beilstein-journals.org |

| DBC-Br | Bromine | Not specified | Not specified | Electron-withdrawing group that lowers both HOMO and LUMO levels. nih.gov |

| DBC-S(O)₂Me | Methylsulfonyl | 57.4 | Not specified | Electron-withdrawing group that lowers both HOMO and LUMO levels; exhibits the largest measured torsion angle. nih.gov |

| DBC-Si | Silyl bridge | 31.8 | Not specified | Ineffective conjugation of the MeO group leads to lower HOMO and LUMO levels; exhibits the smallest measured torsion angle. nih.gov |

This table is generated based on data from cited research articles. nih.govbeilstein-journals.org

By strategically selecting and placing functional groups, researchers can fine-tune the energy levels and charge-transport characteristics of DBC-based materials for specific applications like perovskite solar cells and organic light-emitting diodes (OLEDs). rsc.org

Investigation of Porous Structures and Solid-State Packing in Dibenzo[g,p]chrysene Derivatives

The solid-state arrangement of molecules, or crystal packing, is a critical factor that influences the bulk properties of organic materials, including charge transport. In Dibenzo[g,p]chrysene derivatives, isomerism (such as placing substituents at meta versus para positions) can lead to significantly different packing structures in the solid state. rsc.org

One of the most interesting findings is the ability of certain DBC derivatives to form porous structures. The crystal structure of a π-extended DBC with hydrogen substituents at the para position was shown to possess a permanent three-dimensional porous structure. rsc.orgrsc.org This opens up possibilities for applications in areas like gas storage or sensing. Dibenzo[g,p]chrysene has also been used as a novel building block for creating highly crystalline and porous 2D dual-pore covalent organic frameworks (COFs). rsc.org In these COFs, the DBC unit acts as a specific docking site, guiding the tight packing of adjacent layers with interlayer distances of about 3.6 Å. rsc.org

The packing arrangement of DBC derivatives can be visualized through single-crystal X-ray diffraction. rsc.org For example, representations of the crystal packing for meta- and para-substituted DBCs reveal the intricate network of intermolecular interactions, such as CH···π interactions, that govern the final solid-state structure. rsc.org These controlled packing arrangements are essential for optimizing the performance of DBC-based materials in electronic devices.

Environmental Occurrence and Fate of Dibenzo C,p Chrysene

Environmental Sources and Formation Pathways of Dibenzo(c,p)chrysene

This compound is not produced commercially; its presence in the environment is primarily the result of incomplete combustion of organic materials nih.govnih.gov. This process, known as pyrolysis, occurs during both natural and anthropogenic activities. Natural sources include forest fires and volcanic eruptions researchgate.net. However, anthropogenic activities are the predominant contributors to environmental this compound levels. These activities include the burning of fossil fuels, such as coal and oil, for energy production and heating, as well as emissions from gasoline and diesel engines researchgate.netepa.gov. Industrial processes like coal-tar processing in steel and aluminum industries, coke production, and waste incineration are also significant sources researchgate.netrivm.nl. Furthermore, it is a constituent of tobacco smoke noaa.govresearchgate.net.

The formation of this compound and other PAHs is a complex process involving the thermal decomposition of organic matter into smaller, unstable molecules that then recombine to form stable, complex aromatic structures.

As a result of its formation during combustion, this compound is widely distributed in the environment. It has been identified in various environmental matrices, including the atmosphere, water, soil, and sediment nih.govrivm.nl.

Atmosphere: In the atmosphere, this compound is predominantly associated with particulate matter due to its low volatility who.int. Urban and industrial areas with high traffic density and industrial activity typically exhibit higher atmospheric concentrations.

Soil and Sediment: Soil and sediment act as major sinks for this compound and other PAHs nih.govresearchgate.net. Deposition of atmospheric particles is a primary pathway for its entry into these compartments. Direct contamination can also occur from sources such as oil spills and industrial effluents. Studies have documented its presence in urban soils, with concentrations varying based on proximity to emission sources nih.gov.

Water: Due to its low water solubility, this compound concentrations in the dissolved phase of water bodies are generally low. It is more commonly found adsorbed to suspended particulate matter, which eventually settles into the sediment researchgate.net.

Other Matrices: this compound has also been detected in coal tar and cigarette smoke condensate rivm.nlclaire.co.uk. Its presence in these materials highlights direct sources of human and environmental exposure.

Table 1: Environmental Matrices Containing this compound and Related PAHs

| Environmental Matrix | Reported Presence of this compound or Related PAHs | Typical Sources |

|---|---|---|

| Urban Air | Detected in particulate matter noaa.govepa.gov | Vehicle exhaust, industrial emissions, domestic heating |

| Urban Soil | Concentrations of dibenzopyrene isomers have been measured in urban soils nih.gov | Atmospheric deposition, industrial waste |

| Sediments | High molecular weight PAHs are commonly found in sediments researchgate.netkorea.ac.kr | Atmospheric deposition, runoff, wastewater discharge |

| Tobacco Smoke | Identified as a constituent of tobacco smoke noaa.govresearchgate.net | Combustion of tobacco |

| Coal Tar | Detected in coal tar extracts rivm.nl | Industrial processing of coal |

Environmental Distribution and Transport Mechanisms of this compound

The environmental distribution of this compound is governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. These characteristics lead to its strong association with particulate matter in various environmental compartments who.int.

This compound has a strong affinity for organic carbon and readily adsorbs to particulate matter in the atmosphere, water, and soil nih.govresearchgate.net. In the atmosphere, it is primarily found in the particulate phase, attached to aerosols. This association facilitates its long-range atmospheric transport before being deposited onto land and water surfaces through wet and dry deposition rsc.org.

Environmental Persistence and Degradation Considerations

High molecular weight PAHs like this compound are known for their persistence in the environment. Their complex, stable aromatic structure makes them resistant to degradation.

The degradation of this compound in the environment can occur through both abiotic and biotic processes. Abiotic degradation primarily involves photodecomposition, where the compound is broken down by ultraviolet (UV) radiation from sunlight who.int. However, its adsorption to particulate matter can shield it from light, thereby reducing the rate of photodegradation.

Biotic degradation involves the breakdown of the compound by microorganisms such as bacteria and fungi nih.gov. While some microorganisms have been shown to degrade simpler PAHs, the degradation of complex, high molecular weight PAHs like this compound is generally a slow process researchgate.net. The half-life of the related compound chrysene (B1668918) in soil has been reported to be more than three times longer in sandy gravel compared to other landscaping materials, with half-lives ranging from weeks to potentially years depending on environmental conditions epa.govresearchgate.net. For instance, one study reported a half-life for chrysene degradation of 1.23 days at 37°C under optimized laboratory conditions with a specialized bacterial consortium, but this increased to 4.65 days at 45°C. Another study indicated that the half-life of chrysene in soil can range from 1.02 to 2.72 years researchgate.net. A study on the pharmacokinetics of dibenzo[def,p]chrysene in mice found a biological half-life of about 50 hours in most tissues, though this is not directly comparable to environmental persistence nih.gov.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment at a rate faster than it is lost. This compound, due to its high lipophilicity, has the potential to bioaccumulate in the fatty tissues of organisms nih.gov.

The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in aquatic organisms from the water. While specific BCF values for this compound are not widely reported, data for the related compound chrysene in some aquatic invertebrates, such as Daphnia magna, show very high BCF values noaa.gov. In contrast, fish have the ability to metabolize PAHs, which can result in lower BCF values compared to invertebrates noaa.gov.

Once in an organism, this compound can be transferred through the food web, a process known as biomagnification who.int. This can lead to increasing concentrations in organisms at higher trophic levels. However, the extent of biomagnification of PAHs can be limited by the metabolic capabilities of the organisms in the food web researchgate.net.

Analytical Methodologies for Environmental Detection of this compound